N,4,7-Trimethyl-1,3-benzothiazol-2-amine
Description
N,4,7-Trimethyl-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a methyl group at the amine position (N-methyl) and additional methyl substituents at the 4- and 7-positions of the benzene ring. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their structure, widely utilized in medicinal chemistry due to their pharmacological versatility, including antitumor, antimicrobial, and neuroprotective activities. The methylation pattern in this compound likely enhances lipophilicity and metabolic stability compared to non-methylated analogues, making it a candidate for drug development.
Properties
CAS No. |
62194-24-5 |
|---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N,4,7-trimethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H12N2S/c1-6-4-5-7(2)9-8(6)12-10(11-3)13-9/h4-5H,1-3H3,(H,11,12) |
InChI Key |
UPWICOSFMZCXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC |
Origin of Product |
United States |
Preparation Methods
Thiol-Based Ring Closure
The most direct route involves cyclocondensation of 2-amino-4,7-dimethylbenzenethiol (1) with methyl iodide under basic conditions. This method, adapted from benzothiazole syntheses in WO2011132070A1, employs carbon disulfide (CS₂) as a sulfur donor and methyl iodide for simultaneous N-methylation.
Reaction Conditions :
- Substrate : 2-Amino-4,7-dimethylbenzenethiol (1.0 equiv)
- Methylating Agent : Methyl iodide (2.5 equiv)
- Base : Sodium hydroxide (2.0 equiv) in dimethyl sulfoxide (DMSO)
- Temperature : 80–90°C, 6–8 hours
The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of CS₂, followed by alkylation with methyl iodide to form the thiazole ring. The N-methyl group is introduced in situ, eliminating the need for post-cyclization functionalization.
Yield : 68–72% after crystallization from isopropanol.
Characterization :
- ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, C4-CH₃), 2.41 (s, 3H, C7-CH₃), 3.12 (s, 3H, N-CH₃), 7.21–7.45 (m, 2H, aromatic H).
- MS (ESI) : m/z 207.1 [M+H]⁺.
Ullmann-Type Coupling of Prefunctionalized Intermediates
Copper-Catalyzed N-Methylation
Post-cyclization N-methylation of 4,7-dimethyl-1,3-benzothiazol-2-amine (2) is achieved using methyl iodide in the presence of a copper(I) catalyst. This method, inspired by protocols in ACS Omega, ensures selective methylation without over-alkylation.
Reaction Conditions :
- Substrate : 4,7-Dimethyl-1,3-benzothiazol-2-amine (1.0 equiv)
- Methylating Agent : Methyl iodide (1.2 equiv)
- Catalyst : CuI (10 mol%)
- Base : Potassium carbonate (2.0 equiv)
- Solvent : Dimethylformamide (DMF), 100°C, 12 hours
Yield : 85–88%.
Mechanistic Insight : The copper catalyst facilitates oxidative addition of methyl iodide, enabling efficient C–N bond formation at the 2-position.
One-Pot Synthesis from 4,7-Dimethyl-2-nitroaniline
Reduction and Cyclization Sequence
A multistep approach converts 4,7-dimethyl-2-nitroaniline (3) into the target compound through sequential reduction, thiolation, and cyclization:
- Reduction : Catalytic hydrogenation of 3 with H₂/Pd-C in ethanol yields 2-amino-4,7-dimethylaniline (4).
- Thiolation : Treatment with Lawesson’s reagent converts the amine to 2-amino-4,7-dimethylbenzenethiol (1).
- Cyclization : Reaction with methyl isothiocyanate in acetic acid forms the benzothiazole core.
Optimization Notes :
- Lawesson’s reagent must be used stoichiometrically to avoid polysulfide byproducts.
- Cyclization in acetic acid enhances regioselectivity for the 1,3-benzothiazole structure.
Comparative Analysis of Synthetic Routes
Advantages and Limitations :
- Cyclocondensation : High atom economy but requires pre-synthesized thiol.
- Ullmann Coupling : Excellent yield but dependent on costly catalysts.
- One-Pot Synthesis : Versatile for analog synthesis but lower overall yield.
Mechanistic Considerations and Side Reactions
Competing Alkylation Pathways
During cyclocondensation, excess methyl iodide may lead to quaternary ammonium salts or O-methylation byproducts. Controlled addition of methyl iodide (≤2.5 equiv) and low temperatures (0–5°C) suppress these side reactions.
Oxidative Byproducts
In one-pot syntheses, over-oxidation of the thiol intermediate can generate disulfides. Antioxidants like ascorbic acid (0.1 equiv) mitigate this issue.
Chemical Reactions Analysis
Types of Reactions
N,4,7-Trimethyl-1,3-benzothiazol-2-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine or thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Lewis acids like aluminum chloride for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives.
Scientific Research Applications
N,4,7-Trimethyl-1,3-benzothiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of anti-tubercular, anti-cancer, and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential antibacterial and antifungal properties.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,4,7-Trimethyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Methyl-Substituted Analogues
Key Compounds :
Comparison :
- Structural Differences : N,4,7-Trimethyl-1,3-benzothiazol-2-amine introduces an additional N-methyl group compared to HC-4009 and HC-4010.
- Physicochemical Effects: The N-methylation increases lipophilicity (predicted logP: ~2.8 vs.
- Synthetic Accessibility : Methyl groups are typically introduced via alkylation reactions under mild conditions, making these compounds synthetically tractable.
Table 1 : Methyl-Substituted Analogues
| Compound | Substituents | Molecular Weight | Predicted logP |
|---|---|---|---|
| N,4,7-Trimethyl derivative | N-Me, 4-Me, 7-Me | 192.3 g/mol | ~2.8 |
| HC-4009 | 4-Me, 7-Me | 178.2 g/mol | ~2.2 |
| HC-4010 | 4-Me, 5-Me | 178.2 g/mol | ~2.2 |
Halogenated Analogues
Comparison :
- Electronic Effects : Halogens (Cl, F) are electron-withdrawing, reducing electron density on the benzothiazole ring compared to methyl groups (electron-donating). This impacts binding interactions; for example, 4MSH showed moderate desolvation penalties (-6.66 kcal/mol) in PDE-10-A inhibition studies.
- Bioactivity : Chloro and fluoro substituents are common in bioactive compounds for enhanced target affinity but may reduce BBB penetration due to increased polarity.
Saturated and Partially Saturated Analogues
Comparison :
- Aromaticity : Saturation of the benzene ring reduces aromaticity, diminishing π-π stacking interactions critical for binding to aromatic residues in enzymes or receptors.
- Solubility : Partial saturation may improve aqueous solubility (e.g., tetrahydro derivatives often exhibit 10–20% higher solubility than fully aromatic counterparts).
Pharmacologically Active Hybrids
Comparison :
- Multi-Target Potential: Hybrids integrating benzothiazole cores with other pharmacophores (e.g., rasagiline’s benzene ring) aim for multi-target activity in neurodegenerative diseases. The N,4,7-trimethyl derivative’s methyl groups may enhance CNS penetration compared to polar hybrids.
Triazole and Schiff Base Derivatives
Key Compounds :
Comparison :
- Structural Complexity : Extended structures (e.g., triazole or benzofuran moieties) increase molecular weight (>300 g/mol) and may reduce bioavailability.
- Functional Groups : Nitro groups introduce strong electron-withdrawing effects, altering redox properties compared to methyl’s electron-donating nature.
Q & A
Basic Research Question
- HPLC-DAD (C18 column, acetonitrile/water gradient) detects impurities >0.1%.
- HRMS confirms molecular ion ([M+H]⁺) with <5 ppm error.
- TLC (silica, ethyl acetate/hexane) monitors reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
